methyl 4-(2-aminopropyl)benzoate hydrochloride
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Overview
Description
Methyl 4-(2-aminopropyl)benzoate hydrochloride is an organic compound that belongs to the class of benzoate esters. It is characterized by the presence of a methyl ester group attached to a benzene ring, which is further substituted with a 2-aminopropyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-aminopropyl)benzoate hydrochloride typically involves the esterification of 4-(2-aminopropyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.
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Esterification Reaction
Reactants: 4-(2-aminopropyl)benzoic acid, methanol
Catalyst: Sulfuric acid
Conditions: Reflux
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Formation of Hydrochloride Salt
Reactant: Methyl 4-(2-aminopropyl)benzoate
Reagent: Hydrochloric acid
Conditions: Room temperature
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors may be used to enhance the efficiency and yield of the esterification process. The purification of the final product is typically achieved through crystallization or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-aminopropyl)benzoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
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Substitution Reactions
Reagents: Alkyl halides, acyl chlorides
Conditions: Basic or acidic medium
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Oxidation Reactions
Reagents: Potassium permanganate, chromium trioxide
Conditions: Acidic or neutral medium
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Reduction Reactions
Reagents: Lithium aluminum hydride, sodium borohydride
Conditions: Anhydrous conditions
Major Products Formed
Substitution: Formation of N-substituted derivatives.
Oxidation: Formation of 4-(2-aminopropyl)benzoic acid.
Reduction: Formation of 4-(2-aminopropyl)benzyl alcohol.
Scientific Research Applications
Methyl 4-(2-aminopropyl)benzoate hydrochloride is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Employed in the manufacture of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 4-(2-aminopropyl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The 2-aminopropyl group can form hydrogen bonds and electrostatic interactions with biological targets, influencing their activity. The ester group may undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with cellular pathways.
Comparison with Similar Compounds
Methyl 4-(2-aminopropyl)benzoate hydrochloride can be compared with other similar compounds, such as:
Methyl 4-(aminomethyl)benzoate hydrochloride: Similar structure but with an aminomethyl group instead of a 2-aminopropyl group.
Ethyl 4-(2-aminopropyl)benzoate hydrochloride: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 4-(2-aminoethyl)benzoate hydrochloride: Similar structure but with a 2-aminoethyl group instead of a 2-aminopropyl group.
These compounds share structural similarities but differ in their specific functional groups, which can influence their chemical reactivity and biological activity.
Properties
CAS No. |
2639411-66-6 |
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Molecular Formula |
C11H16ClNO2 |
Molecular Weight |
229.70 g/mol |
IUPAC Name |
methyl 4-(2-aminopropyl)benzoate;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8(12)7-9-3-5-10(6-4-9)11(13)14-2;/h3-6,8H,7,12H2,1-2H3;1H |
InChI Key |
CIVAVBCXZWBOQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(=O)OC)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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